molecular formula C9H14N2O2 B1381057 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione CAS No. 90565-77-8

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione

Cat. No.: B1381057
CAS No.: 90565-77-8
M. Wt: 182.22 g/mol
InChI Key: ZWBYRKDZNUBXIN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione (CAS 90565-77-8) is a 5,5-disubstituted derivative of imidazolidine-2,4-dione, a scaffold commonly known as hydantoin. With a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, this compound is of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents . The compound's core structure is a well-established pharmacophore in anticonvulsant research. Studies on structurally similar 5-cyclopropyl-5-phenyl derivatives have demonstrated potent activity in the maximal electroshock seizure (MES) test, a standard model for identifying anticonvulsant agents, with some derivatives showing superior efficacy to phenytoin . This suggests that this compound serves as a valuable chemical intermediate for synthesizing novel N-Mannich bases and other derivatives for pharmacological screening . Beyond anticonvulsant applications, related imidazolidine-2,4-dione derivatives have shown high affinity for serotonin receptors (e.g., 5-HT1A), indicating potential research applications in the realms of antidepressant and anxiolytic agents . The unique steric and electronic properties imparted by the cyclopropyl and isopropyl substituents at the 5-position make this compound a versatile building block for structural diversification and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(2)9(6-3-4-6)7(12)10-8(13)11-9/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBYRKDZNUBXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione serves as a versatile building block for creating more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for developing new compounds with tailored properties .

Biology

The compound has been investigated for its role as a biochemical probe in enzyme studies. It may interact with specific enzymes, potentially inhibiting their activity by binding to active sites. This property is crucial for understanding metabolic pathways and developing enzyme inhibitors .

Medicine

Research indicates that this compound may possess therapeutic properties. Notably, it has been explored for its anti-inflammatory effects through modulation of the N-formyl peptide receptor 2 (FPR2), which plays a critical role in inflammatory responses . The ability to inhibit leukocyte trafficking suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticonvulsant Activity
A study synthesized new N-Mannich bases derived from imidazolidine derivatives, including 5-cyclopropyl compounds. These derivatives demonstrated significant anticonvulsant activity in animal models, indicating their potential use in epilepsy treatment .

Case Study 2: Anti-inflammatory Effects
Research on the modulation of FPR2 revealed that compounds similar to this compound could effectively reduce inflammation in experimental models of ischemia-reperfusion injury. This highlights the compound's therapeutic potential in managing inflammatory conditions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 5) Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
5-Cyclopropyl-5-isopropylimidazolidine-2,4-dione Cyclopropyl, isopropyl C₉H₁₄N₂O₂ 182.22 1867385-38-3 Preclinical enzyme inhibition
5-Isopropylimidazolidine-2,4-dione (Hydantoin) Isopropyl C₆H₁₀N₂O₂ 142.16 16935-34-5 Antitumor, antiviral activity
5-Isopropyl-5-methylimidazolidine-2,4-dione Isopropyl, methyl C₇H₁₂N₂O₂ 156.18 707-16-4 Synthetic intermediate
Aldumastat (GLPG-1972) Cyclopropyl, complex side chain C₂₀H₂₄F₂N₄O₃ 406.43 N/A Preclinical osteoarthritis therapy

Key Differences:

Substituent Effects :

  • The cyclopropyl group in the target compound enhances rigidity and metabolic stability compared to linear alkyl substituents (e.g., isopropyl or methyl in analogs) .
  • Aldumastat, a pharmacologically advanced analog, incorporates a fluorophenyl-piperazine side chain, enabling selective matrix metalloproteinase (MMP) inhibition .

Pharmacological Activity :

  • 5-Isopropylimidazolidine-2,4-dione exhibits broad-spectrum antitumor and antiviral activity, attributed to its unsubstituted NH groups that facilitate hydrogen bonding with biological targets .
  • The target compound and Aldumastat show specificity for enzyme inhibition (e.g., MMPs or hydantoinases), driven by their bulky substituents .

Synthetic Accessibility: Simple hydantoins (e.g., 5-isopropyl derivatives) are synthesized via one-pot cyclization of amino acids and urea . The target compound requires specialized reagents like cyclopropylamine and sulfonylation steps, as seen in patent literature .

Pharmacological and Biochemical Data

Discussion of Research Findings

  • Steric vs.
  • Tautomerism : Unlike thiazolidinedione analogs (e.g., ), hydantoins like 5-isopropylimidazolidine-2,4-dione exhibit prototropic tautomerism, influencing their reactivity and interactions .
  • Thermodynamic Stability : Computational studies (e.g., density functional theory in ) suggest that exact-exchange terms in functional groups enhance stability predictions, relevant for optimizing hydantoin derivatives .

Biological Activity

5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione, also known by its CAS number 90565-77-8, is a synthetic compound that belongs to the imidazolidine family. Its unique structural features include a cyclopropyl group and an isopropyl group attached to an imidazolidine core, which confer distinct biological properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 90565-77-8

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. It has been studied for its ability to modulate neurotransmitter systems and ion channels in the brain, which are critical in controlling seizure activity. The compound is believed to interact with GABAergic pathways, enhancing inhibitory neurotransmission and thereby reducing seizure susceptibility.

Case Study : In a study involving animal models of epilepsy, the compound demonstrated a dose-dependent reduction in seizure frequency and duration compared to control groups. The effective doses ranged from 10 mg/kg to 30 mg/kg, showing promising results in both acute and chronic seizure models .

The mechanism underlying the anticonvulsant effects of this compound involves:

  • Modulation of Ion Channels : The compound may enhance the activity of GABA_A receptors, facilitating increased chloride ion influx and neuronal hyperpolarization.
  • Inhibition of Excitatory Neurotransmission : It may also inhibit glutamatergic transmission, reducing excitatory signaling in the central nervous system.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Isopropyl-2,4-imidazolidinedioneLacks cyclopropyl groupModerate anticonvulsant activity
5-Cyclopropyl-5-methylimidazolidine-2,4-dioneContains methyl group instead of isopropylLower efficacy than target compound

The presence of both cyclopropyl and isopropyl groups in the target compound contributes to its enhanced biological activity compared to its analogs.

Research Findings

Recent studies have explored various aspects of this compound’s biological activity:

  • In Vivo Studies : Animal studies have shown that administration of the compound leads to significant improvements in seizure control without notable toxicity. The therapeutic index appears favorable compared to existing anticonvulsants .
  • Pharmacokinetics : The compound exhibits good oral bioavailability and favorable pharmacokinetic properties, which are critical for therapeutic applications. It has been reported that peak plasma concentrations are achieved within 1 hour post-administration .
  • Potential for Other Therapeutic Uses : Beyond anticonvulsant properties, preliminary research suggests potential anti-inflammatory effects. The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways .

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities beyond anticonvulsant effects.
  • Long-term safety profiles and potential side effects.
  • Mechanistic studies at the molecular level to elucidate interactions with specific receptors and pathways.

Q & A

Basic: What are the optimal synthetic routes for 5-cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione, and how can purity be ensured?

The compound can be synthesized via dehydrative cyclization of amino acids (e.g., L-valine analogs) with urea or thiourea derivatives. A validated method involves refluxing L-valine, urea, and 1,3-diphenylphosphoryl oxaziridine (DPPOX) in acetonitrile with triethylamine as a base at 50°C for 60 minutes. Post-reaction, the product is purified via recrystallization (ethanol, 95% yield). Purity is confirmed using HPLC (>95%) and melting point analysis (145–147°C) .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (XRD) reveals a planar imidazolidine ring with deviations ≤0.012 Å. Key angles (e.g., N1–C1–O1 = 128.32°) reflect electronic delocalization. Hydrogen bonds (N–H⋯O and O–H⋯O) form supramolecular tapes along the a-axis. Refinement includes anisotropic displacement parameters and riding models for H atoms, with twin correction for chiral inversion .

Advanced: How can substituents at the cyclopropyl or isopropyl groups be modified to study structure-activity relationships (SAR)?

Substituent modifications require regioselective alkylation or arylidene condensation. For example, arylidene derivatives (e.g., 5-(Z)-arylidene analogs) are synthesized by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid. Computational docking (AutoDock Vina) can predict binding affinities to biological targets (e.g., EGFR kinases) .

Advanced: What computational methods are suitable for analyzing electronic properties and reaction mechanisms of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. Mechanistic studies (e.g., cyclization pathways) employ Gaussian 16 with solvent effects (PCM model). Transition states are verified via frequency analysis (no imaginary frequencies) .

Advanced: How can researchers resolve contradictions in crystallographic data between hydantoin derivatives?

Discrepancies in bond angles or hydrogen-bonding motifs (e.g., N–H⋯O vs. O–H⋯O interactions) are resolved by comparing Cambridge Structural Database (CSD) entries. Statistical tools like Mercury CSD-Materials analyze packing efficiency and polymorphism. For chiral centers, Flack parameters validate absolute configurations .

Advanced: What experimental assays are recommended to evaluate its potential antitumor or antiviral activity?

  • In vitro cytotoxicity : MTT assay (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7).
  • Antiviral screening : Plaque reduction assays (e.g., influenza A/H1N1).
  • EGFR inhibition : Competitive ELISA with recombinant kinase domains. Positive controls (e.g., gefitinib) validate assay conditions .

Methodological Notes

  • Synthesis : Prioritize catalysts like DPPOX for enantioselective cyclization.
  • Characterization : Pair XRD with solid-state NMR (¹³C CP/MAS) to resolve dynamic disorder.
  • Computational : Use PyMol for visualizing docking poses and hydrogen-bond networks.
  • Bioactivity : Include negative controls (DMSO vehicle) and triplicate measurements for statistical rigor.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-Cyclopropyl-5-(propan-2-yl)imidazolidine-2,4-dione

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